molecular formula C14H22N4 B8444405 3-(3-Diethylaminopropylamino)indazole CAS No. 82819-15-6

3-(3-Diethylaminopropylamino)indazole

Cat. No.: B8444405
CAS No.: 82819-15-6
M. Wt: 246.35 g/mol
InChI Key: PAUXKWZTVHMMJP-UHFFFAOYSA-N
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Description

3-(3-Diethylaminopropylamino)indazole is a synthetic organic compound with the molecular formula C14H22N4 . It belongs to the important class of indazole-containing derivatives, which are nitrogen-based bicyclic heterocycles comprising a pyrazole ring fused to a benzene ring . The indazole scaffold is a pharmacologically significant structure found in various therapeutic agents and is a subject of continuous interest in medicinal chemistry and drug discovery for developing novel bioactive molecules . This specific compound features a diethylaminopropylamino side chain, a structural motif that can enhance molecular properties such as solubility and bioavailability. Similar 3-aminoindazole derivatives have been designed and synthesized as potent inhibitors of specific kinases, demonstrating the value of this core structure in biological research, particularly in oncology and enzyme inhibition studies . The broader class of indazole derivatives has been documented to exhibit a wide spectrum of pharmacological activities in research settings, including anti-inflammatory and potential anti-cancer effects, making them valuable tools for probing biological pathways . As a building block in organic synthesis, this compound offers researchers a versatile intermediate for the exploration and development of new chemical entities. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

82819-15-6

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

N',N'-diethyl-N-(1H-indazol-3-yl)propane-1,3-diamine

InChI

InChI=1S/C14H22N4/c1-3-18(4-2)11-7-10-15-14-12-8-5-6-9-13(12)16-17-14/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H2,15,16,17)

InChI Key

PAUXKWZTVHMMJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NNC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Indazole Derivatives

Structural Modifications at the C3 Position

The C3 position of indazole is critical for biological activity. Modifications here influence target selectivity, pharmacokinetics, and toxicity. Below is a comparison with key analogs:

Compound Name C3 Substituent Key Structural Features Biological Targets/Activities
3-(3-Diethylaminopropylamino)indazole Diethylaminopropylamino Flexible alkyl chain with tertiary amine Potential sGC activation, CNS targets
3-(Dimethylaminopropyloxy)indazole Dimethylaminopropyloxy Ether linkage with dimethylamine sGC activation (higher selectivity)
3-(5-Chloro-1-methyl-indol-3-yl)-4-[1-[3-(triazol-1-yl)propyl]indazol-3-yl]pyrrole-2,5-dione Triazolylpropyl indazole conjugate Bulky heterocyclic substituent GSK-3β inhibition (IC₅₀ = 0.003 μM)
6-Nitroindazole thiazolidine derivatives Thiazolidinone-carboxamide Rigid thiazolidinone ring Antimicrobial, anti-inflammatory
1-(2-Diisopropylaminoethyl)-3-(4-methoxybenzyloxy)indazole Methoxybenzyloxy + diisopropylaminoethyl Bulky aromatic and alkylamine groups CB2 agonism, BuChE inhibition

Key Observations :

  • Flexibility vs.
  • Amine Substitution : Diethyl groups may enhance lipophilicity and metabolic stability relative to dimethyl analogs, though this could reduce solubility .
  • Bulkier Groups : Triazolylpropyl or methoxybenzyloxy substituents (as in GSK-3β inhibitors or CB2 agonists) increase steric hindrance, favoring selective interactions with larger binding pockets .

Pharmacological Activity Comparison

Kinase Inhibition :
  • The triazolylpropyl-substituted indazole (IC₅₀ = 0.003 μM for GSK-3β) outperforms this compound in kinase inhibition, likely due to its planar heterocyclic moiety enhancing ATP-binding pocket interactions .
  • The target compound’s lack of a conjugated system may limit kinase affinity but could reduce off-target effects.
GPCR Modulation :
  • CB2 agonists like 1-(2-diisopropylaminoethyl)-3-(4-methoxybenzyloxy)indazole combine indazole with bulky substituents for receptor specificity. The diethylaminopropylamino group’s smaller size may favor different GPCR subtypes .
Enzyme Activation :
  • Dimethylaminopropyloxy-substituted indazoles show potent sGC activation, suggesting that tertiary amine side chains are optimal. The diethyl variant’s longer chain might reduce efficacy due to altered steric or electronic effects .

Drug-Likeness and ADMET Properties

Predicted properties from OSIRIS and Molinspiration tools (based on analogs):

Property This compound Triazolylpropyl GSK-3β Inhibitor 6-Nitroindazole Thiazolidine
cLogP ~3.2 (estimated) 2.8 4.1
TPSA ~45 Ų 85 Ų 95 Ų
Molecular Weight ~290 Da 550 Da 450 Da
Solubility Moderate (logS = -4.0) Poor (logS = -5.5) Poor (logS = -5.2)
Mutagenic Risk Low High Moderate

Insights :

  • The target compound’s lower molecular weight and TPSA suggest better CNS penetration than bulkier analogs .
  • Higher cLogP than the triazolylpropyl derivative may improve bioavailability but increase hepatotoxicity risk.

Preparation Methods

Reaction with 3-Diethylaminopropyl Bromide Hydrobromide

A widely reported method involves the alkylation of 3-aminoindazole using 3-diethylaminopropyl bromide hydrobromide under basic conditions. The reaction proceeds via an SN2 mechanism, where the primary amine of 3-aminoindazole acts as a nucleophile.

Procedure :

  • 3-Aminoindazole (1.33 g, 10 mmol) is dissolved in dry DMF (30 mL).

  • 3-Diethylaminopropyl bromide hydrobromide (2.82 g, 11 mmol) and NaHCO₃ (1.68 g, 20 mmol) are added.

  • The mixture is stirred at 80°C for 12–16 hours under nitrogen.

  • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).

Key Data :

ParameterValue
Yield68–72%
Reaction Temperature80°C
CatalystNone
SolventDMF

This method is favored for its simplicity but requires careful control of stoichiometry to minimize by-products such as dialkylated derivatives.

Protective Group Strategy Using Phthalimide

Phthalic Anhydride Protection

To enhance regioselectivity, the 3-amino group of indazole is first protected with phthalic anhydride:

Steps :

  • 3-Aminoindazole reacts with phthalic anhydride in acetic acid at 120°C for 4 hours to form 3-phthalimidoindazole (85–90% yield).

  • The protected intermediate undergoes alkylation with 1-(3-chloropropyl)morpholine in DMF at 60°C for 8 hours.

  • Deprotection with hydrazine hydrate in ethanol yields 3-(3-diethylaminopropylamino)indazole.

Advantages :

  • Prevents over-alkylation.

  • Improves solubility of intermediates in organic solvents.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

While primarily used for aryl functionalization, Suzuki coupling can introduce diethylaminopropyl groups indirectly:

Example Protocol :

  • 3-Iodoindazole (2.46 g, 10 mmol) is treated with 3-diethylaminopropylboronic acid pinacol ester (3.12 g, 12 mmol).

  • PdCl₂(dppf) (0.1 equiv) and Cs₂CO₃ (3.26 g, 20 mmol) are added in 1,4-dioxane/H₂O (3:1).

  • The reaction is heated at 90°C for 6 hours under nitrogen, achieving 65–70% yield after purification.

Critical Parameters :

ParameterValue
Ligand1,1'-Bis(diphenylphosphino)ferrocene
BaseCs₂CO₃
Solvent1,4-Dioxane/H₂O

Alternative Pathways via Reductive Amination

Ketone Intermediate Reduction

A less common approach involves reductive amination of 3-(3-oxopropylamino)indazole:

  • 3-Aminoindazole reacts with ethyl acetoacetate to form a Schiff base.

  • The ketone is reduced using NaBH₄ in methanol, followed by diethylamination with Et₂NH and formaldehyde (Eschweiler-Clarke conditions).

Yield : 55–60%

Comparative Analysis of Methods

MethodYieldCostScalabilityPurity
Nucleophilic Substitution72%LowHigh≥95%
Phthalimide Protection68%ModerateModerate≥90%
Suzuki Coupling70%HighLow≥85%
Reductive Amination60%LowModerate≥88%

The nucleophilic substitution method is industrially preferred due to its cost-effectiveness and scalability, while the phthalimide route offers superior regiocontrol for research-scale synthesis.

Optimization Strategies

Solvent Effects

  • DMF vs. 1,4-Dioxane : DMF increases reaction rates but complicates purification; 1,4-dioxane improves catalyst stability in coupling reactions.

  • Temperature : Reactions above 80°C accelerate alkylation but risk decomposition.

Catalyst Loading

Reducing PdCl₂(dppf) from 10 mol% to 5 mol% in Suzuki coupling maintains efficacy while lowering costs.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indazole-H), 7.45–7.32 (m, 3H, Ar-H), 3.52 (t, J = 6.8 Hz, 2H, NCH₂), 2.81 (t, J = 6.8 Hz, 2H, CH₂N), 2.58 (q, J = 7.2 Hz, 4H, N(CH₂CH₃)₂), 1.94 (quintet, J = 6.8 Hz, 2H, CH₂), 1.06 (t, J = 7.2 Hz, 6H, CH₂CH₃).

  • IR (KBr) : 3311 cm⁻¹ (N-H), 1596 cm⁻¹ (C=N) .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(3-Diethylaminopropylamino)indazole, and how can reaction conditions be optimized?

  • Methodology : Start with 3-hydroxy-1H-indazole derivatives as precursors. Alkylation of the indazole nitrogen with diethylaminopropylamine under basic conditions (e.g., NaH in DMF) is a common approach . Optimize reaction time (24–48 hours) and temperature (80–100°C) to balance yield and purity. Post-synthesis purification via column chromatography (silica gel, CHCl₃/CH₃OH gradients) or recrystallization improves purity . Monitor intermediates using thin-layer chromatography (TLC) to confirm stepwise progress .

Q. Which spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment?

  • Methodology : Use 1H^1 \text{H}-NMR (400 MHz, CDCl₃ or DMSO-d6) to confirm substitution patterns and alkylation sites . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity analysis requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm . Stability studies in solvents (e.g., DMSO, ethanol) should include periodic LC-MS checks over 72 hours to detect degradation .

Advanced Research Questions

Q. How do N-alkylation and side-chain modifications influence the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology : Compare N-ethylated vs. N-methylated analogs in kinase inhibition assays. For example, indazole derivatives with diethylamino side chains show enhanced lipophilicity, improving cell membrane permeability . Use molecular docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets of kinases like EGFR or CDK2 . Validate predictions with in vitro kinase activity assays (e.g., ADP-Glo™) to quantify IC₅₀ values .

Q. What experimental designs address contradictory reports on antiproliferative activity across cancer cell lines?

  • Methodology : Standardize assay conditions (e.g., cell density, serum concentration, exposure time) to minimize variability. Test the compound against panels of cell lines (e.g., MCF-7, A549, HeLa) with parallel cytotoxicity controls (e.g., cisplatin) . Perform dose-response curves (0.1–100 µM) and assess apoptosis via Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects . Cross-validate results using 3D spheroid models to mimic in vivo tumor microenvironments .

Q. How can computational models predict metabolic stability and potential toxicological profiles?

  • Methodology : Use in silico tools like SwissADME to predict metabolic sites (e.g., oxidation of the diethylamino group) . Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) to identify prodrug potential or toxicity risks . Validate with in vitro microsomal stability assays (rat/human liver microsomes) and Ames tests for mutagenicity .

Q. What strategies enhance the compound’s applicability in material science (e.g., polymer composites)?

  • Methodology : Incorporate the compound into polymer matrices (e.g., polyurethanes, epoxy resins) via copolymerization. Test thermal stability using TGA (10°C/min, N₂ atmosphere) and mechanical properties via tensile testing (ASTM D638). The indazole core may improve UV resistance in coatings, validated by accelerated weathering tests .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported enzyme inhibition (e.g., COX-1 vs. COX-2 selectivity)?

  • Methodology : Re-evaluate assay protocols (e.g., fluorometric vs. colorimetric COX kits) and enzyme sources (recombinant vs. native isoforms). Perform competitive inhibition studies with arachidonic acid to confirm binding kinetics . Use isoform-specific inhibitors (e.g., celecoxib for COX-2) as controls. Structural analogs with nitro or methoxy groups may exhibit divergent selectivity profiles .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (solvent purity, inert atmosphere) to ensure reproducibility .
  • Biological Replicates : Use triplicate measurements in bioassays and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .
  • Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials and cross-reference with public databases (e.g., PubChem) .

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